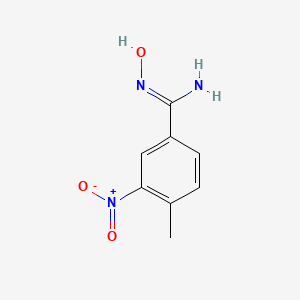

4-Methyl-3-nitrobenzamidoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

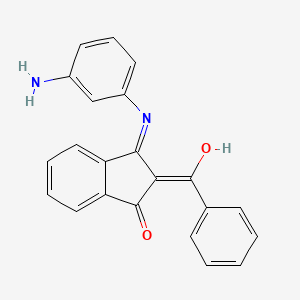

4-Methyl-3-nitrobenzamidoxime is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized in a continuous flow microreactor system. The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Applications De Recherche Scientifique

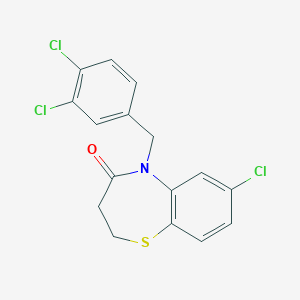

Chemotherapeutic Potential

A study on a similar compound, 4-iodo-3-nitrobenzamide, highlighted its chemotherapeutic activity through metabolic reduction to the 3-nitroso derivative, inducing cell death in tumor cells. This prodrug showed selective tumoricidal action, correlating with the reduction of the nitro group to nitroso in tumor cells, and induced tumor apoptosis through a C-nitroso intermediate. These processes were enhanced by treatments reducing cellular glutathione, suggesting a potential therapeutic strategy for cancer treatment (Mendeleyev et al., 1995).

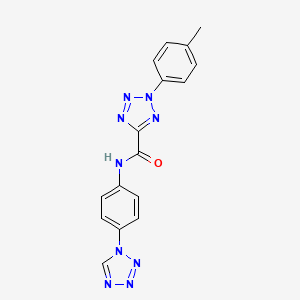

Antibacterial and Anticancer Effects

Research on 4-aminoantipyrine analogues, including the 4-methyl-3-nitrobenzamido derivative, demonstrated a variety of biological activities. These compounds showed protection against maximal electroshock in addition to appreciable DNA cleavage activities and interactions with HPV16-E7 protein receptors. Notably, the 4-methyl-3-nitrobenzamido derivative exhibited potent activity against cervical cancer cells, marking the first study to show anticonvulsant activity among these derivatives (Ren et al., 2020).

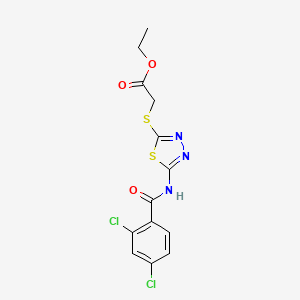

Enzyme Prodrug Therapy

In the field of enzyme prodrug therapy, a study on nitrobenzylphosphoramide mustards designed for activation by E. coli nitroreductase demonstrated selective cytotoxicity towards nitroreductase-expressing cells. This research indicates the potential of such compounds in combination with E. coli nitroreductase for targeted cancer treatment. The acyclic 4-nitrobenzylphosphoramide mustard showed particularly high activity and selectivity, suggesting its use in future therapeutic approaches (Jiang et al., 2006).

Environmental Bioremediation

A unique application outside of medical therapy involves the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98. This microorganism demonstrated the capability to utilize 3-methyl-4-nitrophenol as a carbon and energy source, with catechol as a major intermediate in the degradation pathway. Furthermore, the chemotactic behavior of Ralstonia sp. SJ98 towards 3-methyl-4-nitrophenol indicates its potential for environmental bioremediation purposes, offering a method to decontaminate areas affected by pesticide breakdown products (Bhushan et al., 2000).

Propriétés

IUPAC Name |

N'-hydroxy-4-methyl-3-nitrobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-2-3-6(8(9)10-12)4-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAOQDSZXTXCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=NO)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=N/O)/N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2869157.png)

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869158.png)

![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)

![6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2869174.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2869176.png)

![N-cycloheptyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2869179.png)